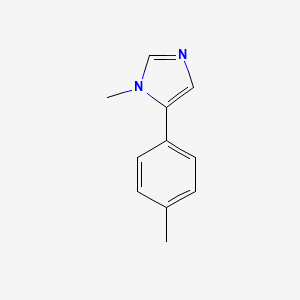

1-methyl-5-(p-tolyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61278-67-9 |

|---|---|

Molecular Formula |

C11H12N2 |

Molecular Weight |

172.23 g/mol |

IUPAC Name |

1-methyl-5-(4-methylphenyl)imidazole |

InChI |

InChI=1S/C11H12N2/c1-9-3-5-10(6-4-9)11-7-12-8-13(11)2/h3-8H,1-2H3 |

InChI Key |

FFWKSLHIMJJANE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CN=CN2C |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms in 1 Methyl 5 P Tolyl 1h Imidazole Synthesis and Functionalization

Mechanistic Investigations of Catalyzed Imidazole (B134444) Ring Formation

The synthesis of the 1,5-disubstituted imidazole core of 1-methyl-5-(p-tolyl)-1H-imidazole can be achieved through various catalyzed cyclization strategies. While numerous methods exist for imidazole synthesis, the construction of a specifically substituted pattern requires careful selection of precursors and catalytic systems.

One of the foundational methods for imidazole synthesis is the Radziszewski reaction , which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). globalresearchonline.net To synthesize the target molecule's backbone, a plausible pathway would involve the reaction of a 1-(p-tolyl)-substituted 1,2-dicarbonyl compound with formaldehyde (B43269) and methylamine (B109427) (as a surrogate for ammonia to install the N-methyl group).

More modern and versatile methods often employ metal catalysis to achieve higher yields and regioselectivity. For instance, copper-catalyzed and nickel-catalyzed reactions have become prominent. A nickel-catalyzed cyclization of amido-nitriles has been reported to form disubstituted imidazoles. rsc.org This would proceed via the nickel-catalyzed addition to a nitrile, followed by tautomerization and a dehydrative cyclization to yield the aromatic imidazole ring. rsc.org

Another relevant approach is the Ullmann-type coupling reaction , which is particularly effective for N-arylation and N-alkylation of the imidazole ring. While often used for post-cyclization derivatization, it can be integrated into a synthetic strategy. For example, a pre-formed 4(or 5)-(p-tolyl)imidazole could be N-methylated using a methyl halide in the presence of a copper catalyst. researchgate.net

A general mechanistic representation for a catalyzed synthesis starting from an α-dicarbonyl compound is outlined below:

Condensation: The amine (methylamine) condenses with one of the carbonyl groups of the dicarbonyl precursor.

Iminium Formation & Cyclization: The intermediate reacts with the aldehyde (formaldehyde) and the second amine equivalent, leading to an iminium species that undergoes intramolecular cyclization.

Dehydration/Aromatization: The resulting dihydroimidazole (B8729859) (imidazoline) intermediate undergoes a catalyzed dehydration and oxidation step to yield the final aromatic imidazole ring.

The choice of catalyst (e.g., Lewis acids, transition metals) is crucial in facilitating the cyclization and subsequent aromatization steps, often under milder conditions than traditional methods.

Pathways for Post-Cyclization Derivatization Reactions

Once the this compound ring is formed, its structure dictates the pathways for further functionalization. With the N-1 and C-5 positions occupied, derivatization is directed toward the C-2, C-4, and N-3 atoms.

Electrophilic Substitution: The imidazole ring is electron-rich and readily undergoes electrophilic aromatic substitution. Reactions such as halogenation, nitration, and acylation will preferentially occur at the available carbon positions, C-2 and C-4. The regioselectivity of these reactions is governed by the electronic and steric influence of the existing substituents (discussed in section 3.4).

N-3 Quaternization: The pyridine-like nitrogen at the N-3 position possesses a lone pair of electrons in an sp2-hybridized orbital, making it nucleophilic. youtube.com It can react with electrophiles, particularly alkyl halides, to form quaternary imidazolium (B1220033) salts. This reaction introduces a permanent positive charge on the ring, significantly altering the compound's electronic properties and solubility.

Deprotonation and C-2 Lithiation: In the presence of a strong base, such as an organolithium reagent (e.g., n-BuLi), the most acidic proton on the imidazole ring can be abstracted. In N-methylated imidazoles, the C-2 proton is the most acidic. The resulting 2-lithio-1-methyl-5-(p-tolyl)-1H-imidazole is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, alkyl halides) to introduce substituents exclusively at the C-2 position.

Coupling Reactions: The C-H bonds at the C-2 and C-4 positions can be activated for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). This allows for the introduction of aryl, vinyl, or alkynyl groups, providing a powerful tool for complex molecular construction.

| Reaction Type | Reagent Example | Target Position(s) | Product Type |

| Electrophilic Halogenation | N-Bromosuccinimide (NBS) | C-4, C-2 | Bromo-substituted imidazole |

| Electrophilic Nitration | HNO₃/H₂SO₄ | C-4 | Nitro-substituted imidazole |

| N-Quaternization | Methyl Iodide (CH₃I) | N-3 | Imidazolium salt |

| C-H Lithiation | n-Butyllithium (n-BuLi) | C-2 | 2-Lithiated imidazole intermediate |

| Palladium-catalyzed Coupling | Arylboronic acid / Pd catalyst | C-2, C-4 | Aryl-substituted imidazole |

Understanding Electrophilic and Nucleophilic Reactivity on the Imidazole Ring

The reactivity of the imidazole ring is amphoteric, meaning it possesses both electrophilic and nucleophilic characteristics, a direct result of its unique electronic structure. nih.gov It is an electron-rich heterocycle, making it generally more susceptible to electrophilic attack than nucleophilic attack. globalresearchonline.net

Nucleophilic Character: The primary site of nucleophilicity is the pyridine-type nitrogen at the N-3 position. Its lone pair is not part of the aromatic π-system and is readily available to attack electrophiles, leading to the formation of imidazolium salts or acting as a Brønsted-Lowry base. youtube.comnih.gov The imidazole ring can also act as a nucleophilic catalyst in reactions like the hydrolysis of esters. rsc.org

Reactivity towards Electrophilic Aromatic Substitution: The imidazole ring is highly activated towards electrophilic substitution, more so than benzene (B151609) or even pyrazole. uobabylon.edu.iqquora.com The attack occurs preferentially at the carbon atoms. Calculations and experimental data show that electrophilic substitution generally favors the C-5 and C-4 positions over the C-2 position. nih.gov This is because the resonance structures for the intermediate arenium ion formed during attack at C-4 or C-5 are more stable than the one formed from attack at C-2. uobabylon.edu.iq

| Position | Character | Reactivity Notes |

| N-1 | Pyrrole-type Nitrogen | The lone pair is part of the aromatic sextet; non-basic and non-nucleophilic. In the target molecule, it is substituted. |

| C-2 | Carbon | Generally the least reactive carbon towards electrophiles. Most acidic C-H proton in N-alkylated imidazoles. |

| N-3 | Pyridine-type Nitrogen | Basic and nucleophilic due to its available lone pair. youtube.com |

| C-4 | Carbon | An electron-rich position, highly susceptible to electrophilic attack. globalresearchonline.netnih.gov |

| C-5 | Carbon | An electron-rich position, highly susceptible to electrophilic attack. globalresearchonline.netnih.gov In the target molecule, it is substituted. |

Role of Substituents (e.g., p-tolyl, methyl) in Directing Regioselectivity and Reactivity

In this compound, the two substituents play a defining role in modulating the ring's inherent reactivity and directing the outcome of further reactions.

N-1 Methyl Group: The methyl group at the N-1 position has two primary effects.

Electronic Effect: As an electron-donating group (via induction), it slightly increases the electron density of the imidazole ring, further activating it towards electrophilic attack compared to an unsubstituted imidazole.

Blocking and Tautomerism Prevention: It occupies the N-1 position, preventing reactions at this site and, crucially, locking the molecule into a single tautomeric form (see section 3.5). This leads to more predictable regiochemical outcomes.

C-5 p-Tolyl Group: The p-tolyl group at the C-5 position exerts significant electronic and steric influence.

Electronic Effect: The tolyl group is electron-donating through a combination of inductive effects and hyperconjugation from its methyl group. This donation of electron density into the imidazole ring further enhances its reactivity towards electrophiles. The activation will be most pronounced at the ortho (C-4) and para (N-1) positions relative to its point of attachment.

Steric Hindrance: The p-tolyl group is sterically bulky. It effectively blocks the C-5 position and can sterically hinder attack at the adjacent C-4 position to some extent, although electronic effects usually dominate in directing substitution to this position.

Combined Directing Effects: With the C-5 position blocked by the p-tolyl group, electrophilic attack is directed to the remaining C-2 and C-4 positions. The combined electron-donating effects of the N-1 methyl and C-5 p-tolyl groups strongly activate the C-4 position. Therefore, electrophilic substitution is overwhelmingly expected to occur at C-4 . Attack at C-2 is electronically less favored and would also experience some steric hindrance from the adjacent N-1 methyl group.

| Incoming Reagent | Predicted Major Product | Rationale |

| Electrophile (e.g., Br⁺) | 4-Bromo-1-methyl-5-(p-tolyl)-1H-imidazole | The C-4 position is electronically activated by both the N-1 methyl and C-5 p-tolyl groups. C-5 is blocked. |

| Strong Base (e.g., n-BuLi) | 2-Lithio-1-methyl-5-(p-tolyl)-1H-imidazole | The C-2 proton is the most acidic C-H on the N-alkylated imidazole ring. |

| Alkyl Halide (e.g., CH₃I) | 1,3-Dimethyl-5-(p-tolyl)-1H-imidazolium iodide | The N-3 nitrogen is the most nucleophilic site, leading to quaternization. |

Tautomerism and Isomerism in Substituted Imidazoles and their Mechanistic Implications

Tautomerism is a fundamental concept in imidazole chemistry that has profound mechanistic implications. nih.gov

Tautomerism: In asymmetrically substituted imidazoles where a hydrogen atom is present on one of the ring nitrogens, annular tautomerism occurs. For example, 4-methylimidazole (B133652) exists in a rapid equilibrium with 5-methylimidazole, as the proton can reside on either nitrogen. mdpi.com This makes the C-4 and C-5 positions chemically equivalent over time, which can lead to mixtures of products during reactions.

However, in This compound , the presence of the methyl group on the N-1 nitrogen prevents this tautomerism. The molecule is locked in a single, defined tautomeric form. This has significant mechanistic consequences:

Defined Regiochemistry: The C-4 and C-5 positions are no longer equivalent. The C-5 position is permanently substituted with the p-tolyl group, and the C-4 position is a distinct site for reaction.

Predictable Reactivity: The absence of tautomeric equilibrium simplifies reaction outcomes, allowing for highly regioselective functionalization, as discussed in the previous sections. The electronic character of each atom is fixed, leading to more reliable predictions of reactivity.

Isomerism: Beyond tautomerism, positional isomerism is critical. The properties and reactivity of this compound are distinct from its other possible isomers, such as:

1-methyl-4-(p-tolyl)-1H-imidazole: Here, the bulky p-tolyl group is at C-4. This would sterically hinder reactions at both C-5 and N-3. Electrophilic attack would likely be directed to the C-2 or C-5 position, with the outcome depending on a fine balance of steric and electronic factors.

2-methyl-4-(p-tolyl)-1H-imidazole: This isomer can exhibit tautomerism. Furthermore, the electronic influence of a C-2 methyl group differs from that of an N-1 methyl group.

The specific arrangement of substituents in this compound is therefore not arbitrary. It defines a unique chemical entity with a reactivity profile that is a direct consequence of the interplay between the fixed positions of the methyl and p-tolyl groups, a situation made unambiguous by the preclusion of tautomerism.

Computational Chemistry and Theoretical Studies of 1 Methyl 5 P Tolyl 1h Imidazole

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to predicting the behavior of molecules. For 1-methyl-5-(p-tolyl)-1H-imidazole, these methods can model its geometry and the distribution of electrons, which are key determinants of its physical and chemical properties.

Density Functional Theory (DFT) Optimizations and Vibrational Frequency Analysis

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. DFT calculations, often using hybrid functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the most stable conformation of a molecule, known as its optimized geometry. nih.govresearchgate.netnih.gov For this compound, this process involves calculating the molecule's energy at various atomic arrangements until the lowest energy state is found. This optimized structure provides crucial data on bond lengths, bond angles, and dihedral angles.

Conceptual Data Table: Optimized Geometrical Parameters

| Parameter | Bond/Angle | Calculated Value (e.g., B3LYP/6-311++G(d,p)) |

|---|---|---|

| Bond Lengths (Å) | C-N (imidazole) | ~1.3-1.4 |

| C-C (imidazole) | ~1.3-1.4 | |

| C-C (tolyl ring) | ~1.4 | |

| C-N (imidazole-tolyl) | ~1.4 | |

| Bond Angles (°) | C-N-C (imidazole) | ~107-110 |

| C-C-C (tolyl ring) | ~120 |

| Dihedral Angle (°) | Imidazole-Tolyl | Variable |

Note: The values in this table are illustrative and based on general values for similar compounds. They are not the result of specific calculations on this compound.

Following geometry optimization, vibrational frequency analysis is performed. This calculation serves two purposes: it confirms that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and it predicts the molecule's infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as C-H stretching, C=C and C=N ring stretching, and various bending modes. rsc.org For instance, C-H stretching vibrations in the aromatic rings are typically observed in the 3000-3100 cm⁻¹ region. rsc.org

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Stability

Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and anti-bonding orbitals. acadpubl.eu This analysis is crucial for understanding charge delocalization and the stability it imparts to a molecule. By examining the interactions between filled (donor) and vacant (acceptor) orbitals, NBO calculates the stabilization energy E(2) associated with these delocalizations.

Conceptual Data Table: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N (imidazole) | π*(C-C) (tolyl) | Illustrative Value |

| π (C-C) (tolyl) | π*(C-N) (imidazole) | Illustrative Value |

Note: This table conceptualizes the output of an NBO analysis. Specific values for this compound are not available in the searched literature.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, kinetic stability, and polarizability. irjweb.comschrodinger.com A small energy gap suggests high chemical reactivity and low kinetic stability. irjweb.comschrodinger.com

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Site Prediction

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. nih.govyoutube.com The MEP map is color-coded: regions of negative potential (typically red and yellow) are rich in electrons and are favorable for electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. youtube.comresearchgate.net

For this compound, the MEP surface would likely show the most negative potential localized around the nitrogen atom of the imidazole (B134444) ring that is not bonded to the methyl group, due to its lone pair of electrons. orientjchem.org This would be the primary site for electrophilic attack. Positive potential would be expected around the hydrogen atoms, particularly those of the methyl group and the aromatic rings. researchgate.net

Theoretical Spectroscopic Characterization (e.g., Simulated NMR and IR Spectra)

Computational methods can simulate spectroscopic data, which is invaluable for interpreting experimental results and confirming molecular structures.

Simulated IR Spectra: As mentioned in section 4.1.1, vibrational frequency calculations yield the theoretical IR spectrum. This spectrum can be compared with experimental FT-IR data to validate the calculated structure.

Simulated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into chemical shifts (δ) for ¹H and ¹³C NMR spectroscopy. mdpi.com These theoretical spectra can aid in the assignment of experimental NMR signals. For this compound, calculations would predict the chemical shifts for the methyl protons, the imidazole ring protons, and the protons of the p-tolyl group, as well as for all the carbon atoms in the molecule. mdpi.com Discrepancies between calculated and experimental spectra can often be explained by solvent effects or intermolecular interactions present in the experimental sample but not in the gas-phase calculation.

Computational Prediction of Molecular Reactivity and Electronic Properties

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, based on conceptual DFT, provide a more quantitative picture than a simple HOMO-LUMO gap analysis.

Key descriptors include:

Ionization Potential (I) ≈ -E_HOMO

Electron Affinity (A) ≈ -E_LUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = χ² / (2η)

Global and Local Reactivity Parameters (e.g., Electronegativity, Hardness, Electrophilicity)

Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as the negative of the chemical potential (μ).

Chemical Hardness (η): Measures the resistance to a change in electron distribution or charge transfer. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, indicating how easily the molecule's electron cloud can be polarized.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

These parameters are mathematically defined as:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Electrophilicity Index (ω) = μ² / (2η) = (-χ)² / (2η)

DFT studies on similar imidazole derivatives reveal that the HOMO-LUMO energy gap is a critical factor in determining these properties. For instance, computational analyses on substituted benzimidazoles have shown that the HOMO-LUMO gap can range from 3.71 eV to 5.61 eV, directly impacting their stability and reactivity. nih.gov The electron-rich regions are typically concentrated on the imidazole and aromatic moieties. nih.gov For this compound, the HOMO is expected to be localized on the electron-rich imidazole and p-tolyl rings, while the LUMO would be distributed over the imidazole ring, ready to accept electron density.

Table 1: Representative Global Reactivity Parameters based on DFT Studies of Similar Imidazole Derivatives

| Parameter | Definition | Typical Calculated Value Range | Implication for this compound |

|---|---|---|---|

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.0 to -5.5 eV | Indicates the electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 to -1.0 eV | Indicates the electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.0 to 4.5 eV | A significant gap suggests high kinetic stability. |

| Electronegativity (χ) | (I + A) / 2 | 3.5 to 4.0 eV | Moderate ability to attract electrons in a chemical bond. |

| Chemical Hardness (η) | (I - A) / 2 | 2.0 to 2.25 eV | Indicates considerable resistance to deformation of its electron cloud. |

| Electrophilicity Index (ω) | μ² / (2η) | 1.5 to 2.0 eV | Moderate electrophilic character. |

Note: These values are illustrative and based on DFT calculations (e.g., B3LYP/6-31G level) for analogous substituted imidazole structures. The exact values for this compound would require specific calculation.

Fukui Indices for Nucleophilic and Electrophilic Sites

While global descriptors provide a picture of the molecule as a whole, local reactivity descriptors, such as Fukui functions, identify specific atomic sites prone to nucleophilic or electrophilic attack. The Fukui function, f(r), measures the change in electron density at a point r when the total number of electrons in the system changes. acs.org

There are three main types of Fukui functions:

f+(r): For nucleophilic attack (reaction with an electron donor), it indicates the sites where an additional electron is most likely to reside. It is associated with the LUMO density.

f-(r): For electrophilic attack (reaction with an electron acceptor), it highlights the sites from which an electron is most easily removed. It is related to the HOMO density.

f0(r): For radical attack.

For imidazole itself, computational studies have shown that the C2, C4, and C5 positions are the most susceptible to electrophilic substitution. nih.gov The precise reactivity pattern is highly sensitive to the nature and position of substituents. In this compound, the nitrogen atoms and the carbon atoms of the imidazole ring are the primary sites of interest. The N3 atom, with its lone pair of electrons, is generally a primary site for electrophilic attack or protonation. The p-tolyl group at C5 and the methyl group at N1 will modulate the electron density and thus the Fukui functions of the ring atoms. The electron-donating nature of the p-tolyl group is expected to increase the nucleophilicity of the imidazole ring, particularly at the C4 position.

Table 2: Predicted Reactive Sites in this compound using Fukui Functions

| Atom/Site | Predicted Attack Type | Rationale |

|---|---|---|

| N3 | Electrophilic Attack | The pyridine-type nitrogen possesses a lone pair of electrons, making it a prime target for electrophiles and protonation. |

| C2 | Electrophilic Attack | This position in imidazoles is often susceptible to deprotonation and subsequent reaction with electrophiles. |

| C4 | Electrophilic Attack | The electron-donating p-tolyl group at the adjacent C5 position is expected to increase the electron density at C4, enhancing its reactivity towards electrophiles. |

| Imidazole Ring | Nucleophilic Attack | While less common unless activated by strong electron-withdrawing groups, the LUMO distribution would indicate the most likely sites for nucleophilic attack. |

Note: The precise values of the condensed Fukui functions for each atom would need to be calculated using DFT.

Influence of Substituent Electronic Effects on Imidazole Ring Reactivity

The reactivity of the imidazole ring is significantly modulated by the electronic properties of its substituents. iaanalysis.com The two substituents on this compound, the methyl group at N1 and the p-tolyl group at C5, exert distinct electronic influences.

C5-p-Tolyl Group: The p-tolyl group consists of a phenyl ring with a methyl group at the para position. The phenyl group itself can exert both an inductive (-I) and a resonance (-M or +M) effect. When attached to the imidazole ring, it primarily acts as an electron-withdrawing group via induction but can also engage in π-stacking and resonance. The additional methyl group on the phenyl ring is electron-donating (+I and hyperconjugation), which slightly mitigates the electron-withdrawing nature of the phenyl ring and enhances the electron-donating capacity of the entire p-tolyl substituent compared to a simple phenyl group. This donation of electron density to the C5 position further activates the imidazole ring, particularly the adjacent C4 position, towards electrophilic attack.

Studies on substituted imidazoles have confirmed that electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. iaanalysis.com The combined electron-donating effects of the N1-methyl and C5-p-tolyl groups in this compound are therefore expected to make the imidazole core more electron-rich and thus more reactive towards electrophiles than the parent imidazole.

Molecular Docking Studies for Interaction with Biological Targets (Theoretical Basis)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) to form a stable complex. nih.govresearchgate.net This method is fundamental in structure-based drug design. The theoretical basis of molecular docking rests on two key components: a search algorithm and a scoring function.

Search Algorithm: This component explores the conformational space of the ligand within the receptor's binding site. It generates a multitude of possible binding poses by systematically or stochastically altering the ligand's translational and rotational coordinates, as well as its internal torsional degrees of freedom. The receptor can be treated as rigid (rigid docking) or with some degree of flexibility in its side chains (flexible docking). computabio.comesisresearch.org Common search algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. nih.gov

Scoring Function: Once a pose is generated, the scoring function estimates the binding affinity (free energy of binding) for that specific ligand-receptor conformation. A lower score typically indicates a more favorable binding interaction. Scoring functions are generally based on force fields and can include terms for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties. nih.gov The accuracy of the scoring function is critical for correctly ranking different ligands or different poses of the same ligand.

For a molecule like this compound, docking studies would be employed to investigate its potential to inhibit an enzyme or block a receptor. The imidazole core is a well-known pharmacophore that can participate in hydrogen bonding (as an acceptor at N3) and other interactions. The p-tolyl group can engage in hydrophobic and π-π stacking interactions within a protein's binding pocket. Docking simulations would place the molecule into the active site of a target protein, and the scoring function would evaluate how well its steric and electronic features complement the binding site, providing a theoretical basis for its potential biological activity. libretexts.org

Advanced Computational Modeling Techniques (e.g., Ab Initio, Semi-Empirical, Molecular Dynamics for Non-Biological Systems)

Beyond DFT and docking, a range of other computational methods can be applied to study this compound, especially in non-biological contexts such as materials science.

Ab Initio Methods: These methods solve the Schrödinger equation from "first principles" without using experimental data, relying only on fundamental physical constants. numberanalytics.comwikipedia.org The Hartree-Fock (HF) method is the simplest ab initio approach, but more accurate (and computationally expensive) methods like Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory incorporate electron correlation effects. ststephens.net.in These high-level calculations can provide very accurate predictions of molecular geometries, vibrational frequencies, and electronic properties, serving as benchmarks for less computationally demanding methods like DFT. For a molecule of this size, ab initio calculations are feasible and can be used to precisely characterize its structure and energetics. libretexts.org

Semi-Empirical Methods: These methods simplify quantum mechanical calculations by using parameters derived from experimental data to approximate certain integrals. This makes them much faster than ab initio or DFT methods, allowing for the study of much larger molecular systems or longer timescales. While less accurate, they can be useful for initial screenings of large numbers of molecules or for modeling systems where high accuracy is not the primary concern.

Molecular Dynamics (MD) for Non-Biological Systems: MD simulations model the physical movement of atoms and molecules over time by solving Newton's equations of motion. ewadirect.comresearchgate.net While widely used for biological systems, MD is also a powerful tool for studying non-biological systems, such as ionic liquids, polymers, or crystal structures. nih.govmdpi.com For this compound, MD simulations could be used to study its behavior in different solvents, its aggregation properties, or its dynamics within a crystal lattice. For instance, MD simulations have been used to investigate the structure, dynamics, and interfacial properties of imidazolium-based ionic liquids. nih.gov Such simulations can reveal information about diffusion coefficients, radial distribution functions, and the formation of nanostructures, which are crucial for applications in materials science.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Imidazole |

| Benzimidazole |

| Histidine |

| Histamine |

| Eprosartan |

Spectroscopic and Structural Characterization Methodologies for 1 Methyl 5 P Tolyl 1h Imidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-methyl-5-(p-tolyl)-1H-imidazole, ¹H and ¹³C NMR are fundamental for initial structural verification, while advanced 2D NMR techniques offer deeper insights into its complex structure.

¹H NMR Data Interpretation

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals corresponding to the different types of protons present in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton.

In the ¹H NMR spectrum, the protons of the imidazole (B134444) ring typically appear in the range of δ 6.77-7.66 ppm. researchgate.net The protons of the p-tolyl group exhibit characteristic signals in the aromatic region, while the methyl protons on the imidazole nitrogen and the tolyl group appear at higher fields. For instance, in a related compound, 4,5-diphenyl-2-(p-tolyl)-1H-imidazole, the methyl protons of the tolyl group are observed as a singlet. rsc.org

Interactive Data Table: ¹H NMR Spectral Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Imidazole Ring Protons | 6.77-7.66 researchgate.net | m | - |

| p-Tolyl Aromatic Protons | 7.15-7.50 rsc.org | m | - |

| Imidazole N-CH₃ | ~3.7 | s | - |

| p-Tolyl CH₃ | ~2.3 rsc.org | s | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration. The data presented is a general representation based on typical values for similar structures.

¹³C NMR Data Interpretation

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the imidazole ring typically resonate between δ 124.87-132.43 ppm. researchgate.net The carbons of the p-tolyl group, including the quaternary carbons, will also have characteristic chemical shifts. For example, in a similar structure, the carbons of the tolyl group appear in the aromatic region, with the methyl carbon appearing at a much higher field. rsc.org

Interactive Data Table: ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Imidazole C2 | ~138 |

| Imidazole C4 | ~129 |

| Imidazole C5 | ~127 |

| p-Tolyl C-ipso | ~135 |

| p-Tolyl C-ortho | ~129 |

| p-Tolyl C-meta | ~125 |

| p-Tolyl C-para | ~138 |

| Imidazole N-CH₃ | ~33 |

| p-Tolyl CH₃ | ~21 rsc.org |

Note: The chemical shifts are approximate and can be influenced by the experimental conditions. The data is based on values reported for analogous compounds.

Advanced 2D NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the aromatic protons on the tolyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This technique correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present in the molecule.

For this compound, the IR spectrum would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations of the imidazole and tolyl rings usually appear in the 1400-1600 cm⁻¹ region. rsc.org The C-H bending vibrations can also provide structural information.

Raman spectroscopy can provide complementary information, particularly for non-polar bonds that may be weak in the IR spectrum. The combination of both techniques allows for a more complete vibrational analysis.

Interactive Data Table: Key IR Absorption Bands for this compound

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (CH₃) | 2850-3000 |

| C=N and C=C Stretching (Imidazole & Tolyl Rings) | 1400-1600 rsc.org |

| C-H Bending (out-of-plane) | 700-900 |

Mass Spectrometry for Molecular Composition and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides information about the structure through the analysis of fragmentation patterns.

In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to the exact mass of the molecule. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for imidazole derivatives can include cleavage of the imidazole ring and loss of substituents. For instance, the loss of a methyl radical (•CH₃) or the tolyl group could be observed. The fragmentation of related imidazole compounds often involves the cleavage of the bonds adjacent to the imidazole ring.

Single Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single crystal X-ray diffraction is the most definitive method for determining the three-dimensional molecular structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the precise arrangement of atoms in the crystal lattice.

This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule in the solid state. For example, it can definitively establish the planarity of the imidazole ring and the dihedral angle between the imidazole and tolyl rings. In related structures, the dihedral angle between the imidazole ring and other substituents has been precisely determined using this method. nih.govnih.gov The crystal structure also reveals intermolecular interactions, such as hydrogen bonding and π-stacking, which influence the packing of molecules in the crystal.

Crystal Packing and Intermolecular Interactions (e.g., C-H···O, C-H···N Hydrogen Bonding, Pi-stacking)

A definitive analysis of the crystal packing and intermolecular interactions of this compound is not possible without experimental crystallographic data. Such an analysis would typically involve the identification and characterization of non-covalent interactions that stabilize the crystal lattice.

In related imidazole derivatives, common intermolecular interactions observed include:

C-H···N Hydrogen Bonding: Interactions between carbon-hydrogen bonds and the nitrogen atoms of the imidazole ring are frequently observed in the crystal structures of similar compounds.

A data table summarizing the geometric parameters of these interactions would be generated from the crystallographic information file (CIF).

Interactive Data Table: Hydrogen Bonding Geometry (Hypothetical)

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Symmetry Operation |

| Data not available | |||||

| Data not available |

Interactive Data Table: Pi-stacking Parameters (Hypothetical)

| Ring 1 ↔ Ring 2 | Centroid-to-Centroid Distance (Å) | Perpendicular Distance (Å) | Slippage Distance (Å) | Dihedral Angle (°) |

| Data not available | ||||

| Data not available |

Conformational Analysis and Dihedral Angles

The conformation of this compound, specifically the rotational orientation of the p-tolyl group relative to the imidazole ring, would be a key feature of its structural analysis. This is defined by the dihedral angle between the two rings.

The value of this dihedral angle is influenced by steric hindrance between the substituents on both rings and electronic effects. In the absence of experimental data, a theoretical conformational analysis could be performed using computational chemistry methods to predict the most stable conformation.

Interactive Data Table: Key Dihedral Angles (Hypothetical)

| Torsion Angle | Angle (°) |

| Data not available | |

| Data not available |

Advanced Research Applications of 1 Methyl 5 P Tolyl 1h Imidazole in Non Biological Chemical Science

Materials Science Research

In the realm of materials science, 1-methyl-5-(p-tolyl)-1H-imidazole serves as a critical building block for the creation of new materials with tailored optical and electronic properties. Its aromatic nature and the presence of both electron-donating and electron-withdrawing functionalities within its derivatives make it a compound of significant interest.

Development of Novel Optical Materials (e.g., Non-Linear Optical Properties)

Imidazole (B134444) derivatives are extensively studied for their potential in non-linear optical (NLO) applications. These materials can alter the properties of light, a characteristic that is crucial for technologies like optical data storage and telecommunications. The NLO response of imidazole-based molecules is often associated with intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system.

Theoretical studies, often employing Density Functional Theory (DFT), are used to predict and understand the NLO properties of these compounds. For instance, the first-order hyperpolarizability (β), a measure of the NLO activity, can be calculated. The presence of a methyl group on the imidazole ring can influence the molecule's symmetry and, consequently, its hyperpolarizability values. arxiv.org Research has shown that imidazole derivatives can exhibit significantly higher NLO activity compared to standard materials like urea. malayajournal.org

Application as Dopants in Organic Semiconductor Systems

The electronic properties of this compound and its derivatives make them suitable candidates for use as dopants in organic semiconductor systems. Doping is a process where small amounts of an impurity are added to a semiconductor to modify its electrical conductivity. In organic semiconductors, which are the basis for flexible displays and solar cells, dopants can enhance charge carrier concentration and mobility. The ability to fine-tune the electronic structure of imidazole derivatives allows for the precise control of doping levels and the resulting semiconductor properties.

Role as π-Conjugated Backbones in Charge-Transfer Chromophores

The imidazole ring serves as an excellent π-conjugated backbone in the design of charge-transfer (CT) chromophores. beilstein-journals.orgclockss.org These chromophores are molecules that can absorb light and undergo an internal electronic transition, leading to a separation of charge. beilstein-journals.org In a typical design, electron-donating and electron-accepting groups are attached to the imidazole core, creating a "push-pull" system. researchgate.net The this compound structure can be a part of such systems, where the tolyl group can act as a donor and the imidazole ring itself can be part of the conjugated bridge. The efficiency of the charge transfer can be tuned by modifying the substituents on the imidazole ring. clockss.org

| Chromophore Design Principle | Role of Imidazole Backbone | Key Feature |

| Push-Pull System | π-Conjugated Bridge | Facilitates intramolecular charge transfer (ICT) upon photoexcitation. |

| Donor-Acceptor Architecture | Core Scaffold | Allows for systematic functionalization with various donor and acceptor groups. clockss.org |

| Y-Shaped Chromophores | Central Unit | Enables multiple charge transfer pathways. beilstein-journals.org |

Exploration in Solar Energy Conversion Technologies

The unique photophysical properties of imidazole-based charge-transfer chromophores are being explored for their potential in solar energy conversion technologies, such as dye-sensitized solar cells (DSSCs) and organic photovoltaics (OPVs). In these devices, the chromophore absorbs sunlight and initiates the process of converting light energy into electrical energy. The efficiency of this process is highly dependent on the electronic and optical properties of the chromophore. The ability to synthesize a wide range of imidazole derivatives with tailored absorption spectra and energy levels makes them promising candidates for next-generation solar cells. researchgate.net

Catalysis Research (e.g., Ligand Design, Organocatalysis)

In the field of catalysis, imidazole derivatives, including structures related to this compound, are utilized in the design of ligands for metal-based catalysts and as organocatalysts themselves. The nitrogen atoms in the imidazole ring can coordinate to metal centers, influencing the catalyst's activity and selectivity.

As organocatalysts, these compounds can facilitate chemical reactions without the need for a metal. The imidazole ring can act as a proton shuttle or a nucleophilic catalyst, depending on the reaction conditions. The substituents on the imidazole ring, such as the methyl and p-tolyl groups, can be varied to fine-tune the catalyst's steric and electronic properties, thereby optimizing its performance for specific chemical transformations.

Corrosion Inhibition Studies (Theoretical and Mechanistic Aspects of Adsorption on Metal Surfaces)

Imidazole derivatives have been identified as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. researchgate.net The mechanism of inhibition involves the adsorption of the imidazole molecules onto the metal surface, forming a protective layer that prevents the corrosive agents from reaching the metal.

Theoretical studies using quantum chemical calculations, such as DFT, have been instrumental in understanding the inhibition mechanism at the molecular level. researchgate.netresearchgate.net These studies can predict the adsorption behavior of imidazole derivatives on metal surfaces. Key parameters that are often calculated include the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). A higher HOMO energy indicates a greater tendency to donate electrons to the vacant d-orbitals of the metal, while a lower LUMO energy suggests a greater ability to accept electrons from the metal, both of which contribute to strong adsorption and effective corrosion inhibition. The presence of the aromatic p-tolyl group and the nitrogen atoms in this compound are expected to play a significant role in its adsorption and corrosion inhibition properties. researchgate.net

| Calculated Quantum Chemical Parameter | Significance in Corrosion Inhibition |

| EHOMO (Energy of Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the inhibitor molecule. Higher values suggest better inhibition. |

| ELUMO (Energy of Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of the inhibitor molecule. Lower values suggest better inhibition. |

| ΔE (Energy Gap = ELUMO - EHOMO) | A smaller energy gap suggests higher reactivity and potentially better inhibition efficiency. |

| Dipole Moment (μ) | Influences the adsorption process through electrostatic interactions. |

Chemical Synthesis Building Blocks for More Complex Molecules

The strategic use of this compound as a foundational scaffold in organic synthesis allows for the construction of more complex molecular architectures. Its inherent structural features, including the reactive imidazole core and the appended tolyl group, make it a valuable precursor in various synthetic transformations. Research in this area has focused on leveraging the reactivity of the imidazole ring, particularly at the C5 position, to introduce additional molecular complexity through carbon-carbon bond-forming reactions.

One of the key methods for synthesizing this compound itself highlights its role as a building block, where the imidazole core is functionalized with the p-tolyl group. A notable advancement in this area is the palladium-catalyzed direct C5 arylation of 1-methyl-1H-imidazole with aryl bromides. This method provides an efficient and regioselective route to a variety of 5-aryl-1-methylimidazoles, including the title compound.

In a specific example of this synthetic strategy, 1-methyl-1H-imidazole is reacted with 4-bromotoluene (B49008) in the presence of a palladium acetate (B1210297) catalyst and tetrabutylammonium (B224687) acetate in dimethylacetamide (DMA) as a solvent. The reaction, conducted at an elevated temperature of 110 °C, yields this compound. This direct arylation protocol is significant as it avoids the need for pre-functionalized organometallic reagents, which are often required in traditional cross-coupling reactions. The methodology has been shown to be tolerant of various functional groups on the aryl bromide partner, demonstrating its versatility in building a library of substituted imidazole derivatives.

The table below summarizes the key aspects of the synthesis of this compound and a related analogue, showcasing the utility of 1-methyl-1H-imidazole as a building block for more complex substituted imidazoles. unipi.it

| Product | Starting Materials | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| This compound | 1-methyl-1H-imidazole, 4-bromotoluene | Pd(OAc)₂ | Bu₄NOAc | DMA | 110 | >80 | unipi.it |

| 1-methyl-5-(o-tolyl)-1H-imidazole | 1-methyl-1H-imidazole, 2-bromotoluene | Pd(OAc)₂ | Bu₄NOAc | DMA | 110 | 68 | unipi.it |

This synthetic approach underscores the role of 1-methyl-1H-imidazole as a fundamental building block, which upon functionalization with a p-tolyl group, yields this compound. This product can then be envisioned as an intermediate for further chemical modifications, leveraging the reactivity of the imidazole ring or the tolyl substituent to construct even more elaborate and potentially bioactive molecules. The direct arylation method represents a streamlined and efficient pathway for accessing this valuable chemical entity. unipi.it

Structure Reactivity and Structure Property Relationships in 1 Methyl 5 P Tolyl 1h Imidazole Derivatives

Systematic Studies on the Influence of Substituent Variation on Electronic Properties and Chemical Reactivity

The electronic properties and chemical reactivity of 1-methyl-5-(p-tolyl)-1H-imidazole are significantly influenced by its substituents, the p-tolyl and methyl groups. The imidazole (B134444) ring itself is an electron-rich heterocycle. mdpi.com Substituents can either donate or withdraw electron density from the ring, altering its reactivity. numberanalytics.com

The p-tolyl group , consisting of a methyl group attached to a phenyl ring at the para position, is generally considered an electron-donating group through inductive and hyperconjugation effects. This electron-donating nature increases the electron density of the imidazole ring, which can enhance its reactivity towards electrophiles. numberanalytics.com The position of this substitution is crucial; for instance, in some imidazole derivatives, substituents at the C5 position have been shown to be more effective at enhancing aromaticity than at other positions. aip.org

The N-methyl group also plays a critical role. Methylation at the N-1 position prevents tautomerism, which is possible in unsubstituted imidazoles. wikipedia.org This N-methylation makes the compound slightly more basic than its unsubstituted counterpart. wikipedia.org The presence of the methyl group, an electron-donating group, further contributes to the electron density of the imidazole ring. researchgate.net Studies on N-substituted imidazoles have shown that electron-donating groups can increase the aromaticity of the ring. researchgate.net

| Substituent | Position | Electronic Effect | Impact on Reactivity |

| p-tolyl | C5 | Electron-donating | Increases electron density, enhancing reactivity towards electrophiles. |

| Methyl | N1 | Electron-donating | Increases basicity and electron density. Prevents tautomerism. |

Positional Isomerism and its Impact on Chemical Behavior and Potential Interactions

Positional isomerism, where substituents are located at different positions on the imidazole ring, has a profound impact on the chemical behavior and potential interactions of the molecule. For this compound, several positional isomers could exist, such as 1-methyl-4-(p-tolyl)-1H-imidazole or 2-methyl-4-(p-tolyl)-1H-imidazole. The specific placement of the p-tolyl and methyl groups alters the molecule's electronic distribution, steric hindrance, and potential for intermolecular interactions.

Furthermore, the position of substituents can influence the molecule's ability to form non-covalent interactions, such as hydrogen bonds and π-π stacking. In the solid state, the arrangement of molecules in the crystal lattice is dictated by these interactions. For instance, in the related compound 4-methyl-1-N-(p-tolyl)imidazole, molecules are linked by C-H···N intermolecular hydrogen bonds, forming infinite chains. researchgate.net The specific isomerism of this compound will determine the geometry and strength of such interactions, which in turn affects physical properties like melting point and solubility.

The biological activity of imidazole derivatives is also highly sensitive to positional isomerism. The precise spatial arrangement of substituents is critical for binding to biological targets like enzymes or receptors. nih.gov Even a subtle shift in the position of a functional group can dramatically alter the binding affinity and, consequently, the therapeutic effect. For example, studies on other heterocyclic compounds have shown that regioisomeric forms can have vastly different biological activities. researchgate.net

| Isomer | Key Difference | Impact on Chemical Behavior |

| This compound | p-tolyl at C5 | High reactivity at the C5 position. |

| 1-methyl-4-(p-tolyl)-1H-imidazole | p-tolyl at C4 | Altered regioselectivity of electrophilic attack. |

| 2-methyl-5-(p-tolyl)-1H-imidazole | Methyl at C2, p-tolyl at C5 | Changes in steric hindrance and electronic effects around the N1-C2 bond. |

General Trends in Imidazole Substitution Patterns and Their Broad Implications in Chemical Design

The substitution patterns on the imidazole ring have broad implications for chemical design, particularly in the fields of medicinal chemistry and materials science. numberanalytics.com The ability to strategically place different functional groups around the imidazole core allows for the fine-tuning of a molecule's properties to suit a specific application. researchgate.netnih.gov

In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" because it is found in numerous biologically active compounds. mdpi.com The position and nature of substituents on the imidazole ring are critical for determining a drug's efficacy and selectivity. For instance, different substitution patterns can modulate a compound's ability to act as an inhibitor for specific enzymes or as a ligand for a particular receptor. nih.gov The development of regioselective synthetic methods is crucial for accessing specific isomers and exploring the structure-activity relationships of new drug candidates. nih.govresearchgate.net

In materials science, imidazole derivatives are utilized for various applications, including as corrosion inhibitors and components of ionic liquids. wikipedia.orgresearchgate.net The substitution pattern influences the molecule's ability to adsorb onto a metal surface and form a protective layer, thereby preventing corrosion. researchgate.net For ionic liquids, modifying the substituents on the imidazole core allows for the tuning of properties such as melting point, viscosity, and conductivity. wikipedia.org

General trends in imidazole substitution can be summarized as follows:

Electronic Effects : Electron-donating groups generally increase the electron density of the ring, enhancing its nucleophilicity and reactivity towards electrophiles, while electron-withdrawing groups have the opposite effect. numberanalytics.com

Steric Effects : Bulky substituents can hinder the approach of reactants to certain positions on the ring, influencing the regioselectivity of reactions. numberanalytics.com

Positional Reactivity : The inherent reactivity of the imidazole ring positions (C5 > C4 > C2 for electrophilic attack) can be modulated by the electronic and steric nature of the substituents. nih.gov

These trends provide a roadmap for chemists to design and synthesize novel imidazole-based compounds with desired properties, whether for developing new pharmaceuticals with improved efficacy or designing advanced materials with specific functionalities.

Future Directions and Emerging Research Avenues for 1 Methyl 5 P Tolyl 1h Imidazole

Integration of Artificial Intelligence and Machine Learning in Imidazole (B134444) Synthesis Design

The synthesis of substituted imidazoles, including 1-methyl-5-(p-tolyl)-1H-imidazole, has traditionally relied on established named reactions and heuristic-driven optimization. However, the advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize this paradigm. These computational tools offer the potential to navigate the vast chemical space of reaction conditions and starting materials with unprecedented efficiency.

Beyond just proposing routes, machine learning models are increasingly being used to predict the optimal conditions for a given reaction. researchgate.netnih.gov For the synthesis of this compound, this could involve the optimization of parameters such as catalyst, solvent, temperature, and reaction time to maximize yield and minimize by-product formation. These models can be broadly categorized into global models, which provide general reaction conditions based on large datasets, and local models, which are fine-tuned for specific reaction families to enhance yield and selectivity. researchgate.netnih.gov

The application of Quantitative Structure-Activity Relationship (QSAR) models, a subset of machine learning, can also be extended to predict the physicochemical properties of this compound and its derivatives, guiding the design of molecules with specific desired characteristics. chemicalbook.combldpharm.com

Table 1: Potential AI/ML-Driven Enhancements in the Synthesis of this compound

| Area of Application | AI/ML Tool | Potential Impact on Synthesis |

| Route Design | Retrosynthesis Algorithms | Identification of novel, more efficient, and cost-effective synthetic pathways. |

| Condition Optimization | Predictive Models (Global & Local) | Maximization of reaction yield and selectivity by optimizing catalyst, solvent, and temperature. |

| Property Prediction | QSAR Models | In-silico prediction of physicochemical properties to guide the design of new derivatives. |

Advanced Spectroscopic Techniques for Real-Time Reaction Monitoring and Mechanism Elucidation

A deep understanding of reaction mechanisms is paramount for the rational design of improved synthetic protocols. Advanced spectroscopic techniques, particularly those that allow for real-time, in-situ monitoring of chemical transformations (operando spectroscopy), are poised to provide unprecedented insights into the formation of this compound.

Techniques such as operando Fourier-transform infrared (FTIR) and Raman spectroscopy can track the concentration of reactants, intermediates, and products as the reaction progresses. This data is invaluable for elucidating the reaction kinetics and identifying transient intermediates that may be key to the reaction mechanism. While direct studies on this compound are not yet prevalent, the synthesis of related 1,5-diaryl-1H-imidazoles is proposed to proceed through a multi-step mechanism involving the formation of an imidoyl chloride intermediate followed by cyclization. nih.gov Operando spectroscopy could be instrumental in verifying this proposed pathway and identifying any short-lived intermediates.

Furthermore, techniques like electrospray ionization mass spectrometry (ESI-MS) can be coupled with reaction monitoring to detect and characterize charged intermediates, providing further mechanistic details. The characterization of a different imidazole derivative, 5-((1H-imidazol-1-yl)methyl)quinolin-8-ol, utilized a suite of spectroscopic methods including FT-IR, NMR, UV-vis, and ESI-MS, which highlights the power of a multi-technique approach to fully characterize these molecules.

Exploration of Novel Non-Traditional Applications in Chemical Engineering and Materials Science

While imidazole derivatives are well-established in medicinal chemistry, their potential in chemical engineering and materials science is an area of growing interest. The structural features of this compound, namely the nitrogen-containing heterocyclic ring and the appended aromatic groups, suggest its utility in several non-traditional applications.

One promising application is in the field of corrosion inhibition. A structural isomer, 4-methyl-1-(p-tolyl)imidazole, has demonstrated significant efficacy as a corrosion inhibitor for copper and its alloys. researchgate.net The mechanism of inhibition is attributed to the adsorption of the imidazole derivative onto the metal surface, forming a protective layer. It is highly probable that this compound would exhibit similar or potentially enhanced corrosion inhibition properties due to the presence of the electron-donating methyl and tolyl groups, which can facilitate stronger adsorption onto metal surfaces.

Another area of exploration is the use of this compound as a ligand in catalysis. The nitrogen atoms in the imidazole ring can coordinate with metal centers, making it a potential component of novel catalysts. The synthesis of coordination polymers using imidazole-based ligands has been shown to yield materials with interesting catalytic and fluorescent properties.

Table 2: Potential Non-Traditional Applications of this compound

| Application Area | Proposed Function | Underlying Chemical Property | Supporting Evidence (from related compounds) |

| Corrosion Inhibition | Forms a protective layer on metal surfaces. | Adsorption via nitrogen heteroatoms and π-electrons of the aromatic rings. | 4-methyl-1-(p-tolyl)imidazole shows significant corrosion inhibition on copper. researchgate.net |

| Catalysis | Acts as a ligand for metal catalysts. | Coordination of imidazole nitrogen atoms to metal centers. | Imidazole derivatives are used to create catalytically active coordination polymers. |

| Functional Materials | Building block for materials with specific optical or electronic properties. | The aromatic and heterocyclic structure can be tailored for desired properties. | Imidazole-based materials have been developed with fluorescent properties. |

Interdisciplinary Research with Theoretical Physics and Computational Materials Science

The synergy between experimental chemistry and theoretical physics, particularly through the lens of computational materials science, offers a powerful approach to understanding and predicting the properties of molecules like this compound. Density Functional Theory (DFT) is a powerful computational tool that can be used to model the electronic structure, geometry, and reactivity of molecules.

For this compound, DFT calculations can provide insights into:

Molecular Geometry: Predicting bond lengths, bond angles, and dihedral angles to understand the three-dimensional structure of the molecule.

Electronic Properties: Calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies to predict reactivity and electronic transitions.

Spectroscopic Properties: Simulating vibrational frequencies (IR and Raman) and NMR chemical shifts to aid in the interpretation of experimental spectra.

Interaction with Surfaces: Modeling the adsorption of the molecule on different metal surfaces to understand the mechanism of corrosion inhibition at a fundamental level.

A study on a different imidazole derivative successfully used DFT to correlate theoretical predictions with experimental spectroscopic data and to understand its intermolecular interactions. This approach, when applied to this compound, can accelerate the discovery of its potential applications by providing a theoretical framework for its behavior.

Q & A

Q. What are the optimal synthetic routes for 1-methyl-5-(p-tolyl)-1H-imidazole, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Multi-component one-pot reactions under reflux conditions (e.g., ethanol or THF) are effective. For example, derivatives of similar imidazoles have been synthesized using tandem reactions with yields exceeding 80% . Key parameters include:

- Catalyst : Acidic or basic conditions (e.g., acetic acid or NaH).

- Temperature : 80–110°C for 6–12 hours.

- Workup : Purification via column chromatography (hexane:EtOAc ratios) or recrystallization.

Example: Ethyl 4-(4-bromophenyl)-1-methyl-2-phenyl-1H-imidazole-5-carboxylate was synthesized at 106–107°C with a 78% yield .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of ¹H/¹³C NMR , FT-IR , and HRMS is essential. For instance:

- ¹H NMR : Identifies substituent patterns (e.g., aromatic protons at δ 6.8–7.5 ppm for p-tolyl groups) .

- FT-IR : Confirms functional groups (e.g., C=N stretches near 1600 cm⁻¹) .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ peaks with <2 ppm error) .

X-ray crystallography (via SHELX programs ) resolves structural ambiguities, especially for tautomers or polymorphs.

Q. How can researchers validate the purity of synthesized this compound?

- Methodological Answer : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water gradient). For non-polar derivatives, TLC (hexane:EtOAc = 3:1) with Rf ≈ 0.5 is effective . Melting point analysis (e.g., >300°C for stable imidazoles ) and elemental analysis (C, H, N within ±0.4% theoretical) further confirm purity.

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Methodological Answer : Perform B3LYP/6-31G * calculations to optimize geometry and compute:

- Frontier molecular orbitals (HOMO/LUMO) : Predict reactivity and charge transfer (e.g., HOMO localized on imidazole ring) .

- Electrostatic potential (ESP) maps : Identify nucleophilic/electrophilic sites (e.g., negative ESP at the nitrogen atoms) .

Compare with experimental UV-Vis spectra (λmax ≈ 270–320 nm) to validate theoretical transitions .

Q. What strategies resolve contradictions in spectral or crystallographic data for imidazole derivatives?

- Methodological Answer :

- Dynamic NMR : Detect tautomerism (e.g., 1H-imidazole ↔ 3H-imidazole shifts) at variable temperatures .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π contacts in crystal packing) .

- Cross-validation : Combine XRD (SHELXL ), DFT, and spectral data to resolve ambiguities in substituent orientation .

Q. How can QSAR models guide the design of bioactive this compound analogs?

- Methodological Answer : Use Comparative Molecular Similarity Indices Analysis (CoMSIA) to correlate structure with activity:

- Training set : 34 analogs with ED50 data (e.g., antiepileptic MES test) .

- Descriptors : Steric, electrostatic, and hydrophobic fields.

- Validation : Leave-one-out cross-validation (q² > 0.5) and external test set (R² > 0.6) .

Example: Substituents at the 5-position (e.g., electron-withdrawing groups) enhance potency.

Q. What molecular docking protocols evaluate the binding interactions of this compound with biological targets?

- Methodological Answer :

- Protein preparation : Retrieve EGFR (PDB ID: 1M17) or GPR142 (PDB ID: 6KO5) structures. Remove water and add polar hydrogens .

- Docking software : AutoDock Vina with Lamarckian GA (grid size = 25 ų centered on active sites).

- Key interactions : Hydrogen bonds with Asp831 (EGFR) or π-π stacking with Phe184 (GPR142) .

- Validation : Compare docking scores (ΔG < -7 kcal/mol) with experimental IC50 values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.